N-(4-iodophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Overview
Description
N-(4-iodophenyl)-2-[methyl(methylsulfonyl)amino]benzamide: is an organic compound that features a benzamide core substituted with an iodophenyl group and a methyl(methylsulfonyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-[methyl(methylsulfonyl)amino]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-aminobenzoic acid with an appropriate acylating agent.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced via an electrophilic aromatic substitution reaction, where an iodine source such as iodine monochloride (ICl) is used.
Attachment of the Methyl(methylsulfonyl)amino Group: This step involves the reaction of the benzamide intermediate with methylsulfonyl chloride in the presence of a base like triethylamine, followed by methylation using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the iodophenyl group, converting it to a phenyl group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenyl-substituted benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology and Medicine
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Biochemical Probes: Utilized as a probe to study biochemical pathways involving sulfonamide and iodophenyl groups.
Industry
Material Science: Explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-[methyl(methylsulfonyl)amino]benzamide in biological systems involves its interaction with molecular targets such as enzymes or receptors. The iodophenyl group can facilitate binding to hydrophobic pockets, while the sulfonamide moiety can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
- N-(4-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
- N-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Uniqueness
N-(4-iodophenyl)-2-[methyl(methylsulfonyl)amino]benzamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and binding affinity in chemical and biological contexts, making it a valuable compound for specific applications where other halogenated analogs may not be as effective.
Properties
IUPAC Name |
N-(4-iodophenyl)-2-[methyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN2O3S/c1-18(22(2,20)21)14-6-4-3-5-13(14)15(19)17-12-9-7-11(16)8-10-12/h3-10H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBONCPYYMCYORK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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